molecular formula C8H6O5 B1202320 2-carboperoxybenzoic acid CAS No. 2311-91-3

2-carboperoxybenzoic acid

Cat. No.: B1202320
CAS No.: 2311-91-3
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
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Description

2-Carboperoxybenzoic acid (2-CPBA) is a benzoic acid derivative featuring a peroxy (-O-O-) functional group attached to the aromatic ring at the ortho position relative to the carboxylic acid group. This structural motif endows the compound with unique oxidative properties, making it relevant in organic synthesis as an oxidizing agent or reactive intermediate. While direct literature on 2-CPBA is sparse, its analogs and derivatives—such as substituted benzoic acids and peroxides—are well-documented in chemical research. For example, 2-carbamimidoylbenzoic acid (a related precursor) has been utilized in synthesizing pyrimidine derivatives , highlighting the versatility of ortho-substituted benzoic acids in heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-carboperoxybenzoic acid is primarily synthesized by reacting phthalic acid with hydrogen peroxide. This reaction is typically carried out at low temperatures, and an organic solvent is used as the reaction medium. The reaction produces perphthalic acid and water as by-products. The detailed steps are as follows:

  • Dissolve 62g (0.5 mol) of sodium carbonate monohydrate in 250 ml of water in a 1L round-bottom flask equipped with a stirrer and immersed in an ice-salt bath.
  • Cool the solution to 0°C and add 69g (63 ml, 0.6 mol) of 30% hydrogen peroxide.
  • Maintain the temperature at -5 to 0°C and add 74g (0.5 mol) of phthalic anhydride, which has been recrystallized from benzene.
  • Stir the reaction mixture vigorously for 30 minutes at -5 to 0°C.
  • Transfer the resulting solution or suspension to a separatory funnel and extract with 350 ml of ether.
  • Carefully acidify the mixture with 30 ml of concentrated sulfuric acid dissolved in 150 ml of ice-cold water.
  • Extract the precipitated benzenecarboperoxoic acid into ether and wash the ether extract with 40% ammonium sulfate solution.
  • Dry the ether extract over anhydrous magnesium sulfate overnight in a refrigerator .

Industrial Production Methods: The industrial production of benzenecarboperoxoic acid, 2-carboxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-carboperoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Mechanism : The peroxy group in 2-carboperoxybenzoic acid contributes to its ability to generate reactive oxygen species, which can disrupt microbial cell membranes and inhibit growth.
    • Case Studies : Research has demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that formulations containing this compound exhibit significant bactericidal activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties :
    • Mechanism : The compound's ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress.
    • Research Findings : In vitro studies have indicated that this compound can protect cellular components from oxidative damage, suggesting potential applications in anti-aging and skin care products .
  • Cancer Research :
    • Mechanism : The compound has been investigated for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
    • Case Studies : Experimental models have shown that it can selectively target cancerous cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .

Environmental Applications

  • Biodegradation of Pollutants :
    • Mechanism : Due to its oxidative properties, this compound can facilitate the breakdown of various environmental pollutants.
    • Research Findings : Studies indicate that this compound can enhance the biodegradation rates of persistent organic pollutants in contaminated soils and water bodies .
  • Water Treatment :
    • Application : It has been explored as an oxidizing agent in water treatment processes to eliminate pathogens and organic contaminants.
    • Effectiveness : Laboratory tests have shown that treatments with this compound significantly reduce microbial loads in water samples .

Materials Science Applications

  • Polymer Synthesis :
    • Mechanism : The compound can act as an initiator in radical polymerization processes.
    • Research Findings : Its use has been documented in the synthesis of polymers with enhanced thermal stability and mechanical properties .
  • Coatings and Adhesives :
    • Application : this compound is utilized in formulating coatings that require high durability and resistance to environmental degradation.
    • Performance Metrics : Coatings developed with this compound have shown improved adhesion and longevity compared to traditional formulations .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effectiveness
PharmaceuticalsAntimicrobial formulationsGenerates reactive oxygen species to disrupt cell membranes
Antioxidant agentsScavenges free radicals
Cancer therapyInduces apoptosis selectively in cancer cells
Environmental ScienceBiodegradation of pollutantsEnhances breakdown of organic pollutants
Water treatmentReduces microbial loads
Materials SciencePolymer synthesisActs as a radical initiator
Coatings and adhesivesImproves durability and adhesion

Mechanism of Action

The mechanism of action of benzenecarboperoxoic acid, 2-carboxy- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved include:

Comparison with Similar Compounds

The following analysis compares 2-CPBA with structurally and functionally related benzoic acid derivatives, emphasizing substituent effects, reactivity, and applications.

2-Chlorobenzoic Acid

  • Structure : A chlorine atom replaces the peroxy group at the ortho position.
  • Properties : Chlorine’s electron-withdrawing nature enhances acidity (pKa ~2.9) compared to unsubstituted benzoic acid (pKa ~4.2).
  • Toxicity: The U.S. EPA notes that 2-chlorobenzoic acid lacks sufficient repeated-dose toxicity data, complicating risk assessments. Structural analogs with >70% similarity (e.g., 3-chlorobenzoic acid) are used as proxies, but their relevance to 2-CPBA remains unclear .
  • Applications : Primarily used in pesticide synthesis and as a corrosion inhibitor.

Salicyl Salicylate (2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester)

  • Structure : Combines two salicylic acid units via an ester linkage.
  • Properties : Exhibits anti-inflammatory and analgesic effects, with a pKa of ~3.0 for the carboxylic acid group.
  • Applications : Marketed under proprietary names like Disalcid® for osteoarthritis treatment . Unlike 2-CPBA, it lacks oxidative reactivity but shares utility in pharmaceutical design.

2-Propoxybenzoic Acid

  • Structure : An alkoxy (-O-propyl) group replaces the peroxy moiety.
  • Properties : The electron-donating propoxy group reduces acidity (pKa ~4.5) compared to 2-CPBA.
  • Synthesis : Produced via alkylation of salicylic acid derivatives, as described in recent industrial protocols .
  • Applications : Used in polymer stabilization and as a flavoring agent.

2-Benzothiazole-2-oxyacetic Acid

  • Structure : A benzothiazole ring fused to an acetic acid group.
  • Properties : High thermal stability and fluorescence, with applications in materials science and bioimaging .
  • Comparison : Unlike 2-CPBA, this compound’s heterocyclic structure enables coordination with metals, broadening its utility in catalysis.

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Substituent pKa Key Applications Reference
2-Carboperoxybenzoic acid -O-O- ~2.5* Oxidizing agent Inferred
2-Chlorobenzoic acid -Cl 2.9 Pesticides, corrosion
Salicyl salicylate -O-CO-C6H4-OH 3.0 Pharmaceuticals
2-Propoxybenzoic acid -O-propyl 4.5 Polymer stabilization

*Estimated based on peroxy group’s electron-withdrawing effects.

Table 2: Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Notes Reference
2-Chlorobenzoic acid Limited repeated-dose data EPA recommends analog substitution
Salicyl salicylate Low acute toxicity (LD50 >5,000 mg/kg) Approved for medical use

Research Findings and Implications

  • Reactivity : The peroxy group in 2-CPBA likely confers superior oxidative capacity compared to halogen or alkoxy substituents, analogous to meta-chloroperbenzoic acid (mCPBA), a widely used epoxidizing agent.
  • Toxicity Gaps : As seen with 2-chlorobenzoic acid , regulatory frameworks for peroxidic analogs like 2-CPBA require robust toxicity data, which are currently lacking.

Biological Activity

2-Carboperoxybenzoic acid, also known as benzenecarboperoxoic acid, is a peroxy acid that exhibits significant biological activity, particularly in antimicrobial and oxidative processes. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H6O5C_8H_6O_5 and features a peroxy group attached to a benzoic acid structure. Its unique properties arise from the presence of the peroxy group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli100 µg/ml
Candida albicans25 µg/ml

These findings indicate that this compound can be effective in controlling microbial growth, which may have applications in pharmaceuticals and food preservation .

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. This process leads to oxidative stress in microbial cells, resulting in damage to cellular components such as lipids, proteins, and nucleic acids.

  • Oxidative Stress Induction : The peroxy group can easily release oxygen radicals, which interact with cellular macromolecules.
  • Disruption of Membrane Integrity : ROS can lead to lipid peroxidation, compromising cell membrane integrity and function.
  • Inhibition of Enzymatic Activity : The oxidative environment can inhibit key metabolic enzymes, further impairing microbial survival.

Study on Antimicrobial Efficacy

A study conducted by Pottorf et al. evaluated the antimicrobial efficacy of various peracids, including this compound. The results indicated that this compound was more effective than traditional antibiotics against certain resistant strains of bacteria. The study highlighted its potential as an alternative antimicrobial agent in clinical settings .

Interaction with Biothiols

Another significant research area involves the interaction of this compound with biothiols such as glutathione (GSH). This interaction enhances the compound's oxidative potential and may contribute to its antimicrobial activity by depleting cellular antioxidant reserves .

Safety and Stability Considerations

While this compound shows promising biological activity, safety assessments are crucial due to its oxidative nature. Studies have indicated that it possesses a relatively high stability at room temperature but should be handled with care to prevent uncontrolled reactions .

Q & A

Q. Basic: What synthetic methodologies are recommended for producing 2-carboperoxybenzoic acid with high purity?

Answer:
The synthesis of this compound typically involves peroxidation of 2-carboxybenzoic acid derivatives. Key steps include:

  • Peracid Formation : Reacting 2-carboxybenzoyl chloride with hydrogen peroxide under controlled acidic conditions (0–5°C) to minimize decomposition .
  • Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to isolate the product, as described for structurally similar peroxides .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to H₂O₂) and reaction time (4–6 hours) to balance yield and purity .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the peroxygen group’s presence via characteristic shifts (e.g., δ 5.2–5.5 ppm for O–O protons in similar compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns, as demonstrated for acetylated benzoic acid derivatives .
  • FT-IR : Detect peroxygen O–O stretching vibrations near 880–900 cm⁻¹ .
  • X-ray Crystallography : For crystalline derivatives, use single-crystal analysis to resolve bond lengths and angles, as applied to 2-phenoxybenzoic acid analogs .

Q. Advanced: How can conflicting thermal stability data for this compound be resolved?

Answer:
Contradictions in stability reports often arise from experimental conditions. To address this:

  • Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition kinetics. For example, peroxides like 2-ethyl-6-hydroxybenzoic acid show stability up to 120°C in N₂ but degrade rapidly in air .
  • Solvent Effects : Test stability in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene), as peroxide stability is solvent-dependent .
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the O–O bond, identifying conditions that promote instability .

Q. Advanced: What computational strategies predict the reactivity of this compound in different environments?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. ethanol) to predict solubility and reactivity trends .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites, as applied to fluorobenzoic acid derivatives .
  • Docking Studies : For biological applications, use AutoDock Vina to assess binding affinity with target enzymes (e.g., peroxidases), leveraging methods from acetylated salicylate studies .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation, as mandated for related peroxides .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage : Store at –20°C in amber glass vials under nitrogen to inhibit peroxide decomposition .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets for benzoic acid analogs .

Q. Advanced: How do substituents on the benzoic acid ring influence the stability of the peroxygen group in derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents at the para position increase O–O bond stability by reducing electron density, as seen in 2-fluorobenzoic acid derivatives (decomposition >140°C) .
  • Electron-Donating Groups (EDGs) : Methoxy or ethyl groups decrease stability (e.g., 2-ethyl-6-hydroxybenzoic acid decomposes at 90°C) due to enhanced radical formation .
  • Steric Effects : Bulky substituents (e.g., phenoxy) hinder peroxide decomposition by steric shielding, as observed in 2-phenoxybenzoic acid analogs .

Q. Basic: What are the challenges in quantifying this compound in complex matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Chromatographic Separation : Employ UPLC with a BEH Shield RP18 column (1.7 µm) and mobile phase (0.1% formic acid in acetonitrile/water) for baseline resolution .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions) to achieve detection limits <1 ng/mL, validated for hydroxybenzoic acid derivatives .

Properties

IUPAC Name

2-carbonoperoxoylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYLTSKTCWWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
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DSSTOX Substance ID

DTXSID3075200
Record name Benzenecarboperoxoic acid, 2-carboxy-
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Molecular Weight

182.13 g/mol
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CAS No.

2311-91-3
Record name Monoperoxyphthalic acid
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Record name Monoperphthalic acid
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Record name Benzenecarboperoxoic acid, 2-carboxy-
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Record name Perphthalic acid
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Synthesis routes and methods I

Procedure details

Deionized water (125 ml), Na2CO3 (31.0 g, 0.25 mol) and 35% H2O2 (29.15 g, 0.3 mol) are successively charged in a 500 ml four-neck flask, and the mixture was stirred in a dry ice-methanol bath at −5° C.–0° C. Thereto was added phthalic anhydride (37.0 g, 0.25 mol) and the mixture was stirred for 30 min. The bath was removed, ethyl acetate (100 ml) was added to the mixture, and the reaction system was neutralized in a solution obtained by diluting 98% H2SO4 (15 ml) with deionized water (50 ml). After partitioning, the aqueous layer was extracted with ethyl acetate (60 ml). The obtained organic layer (0.64 g) was taken up and saturated NaI-IPA (isopropyl alcohol) solution (5 ml) and 10% acetic acid-IPA solution (20 ml) were added thereto. The mixture was boiled for 5 min. It was titrated with 0.1N aqueous sodium thiosulfate solution. As a result, mono-perphthalic acid was present in 33.5 g and the yield was 76.9%.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
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Quantity
31 g
Type
reactant
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Name
Quantity
29.15 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
76.9%

Synthesis routes and methods II

Procedure details

To the mixture containing phthalic anhydride (2.22 g, 0.015 mole) and diethyl ether (25 mL), hydrogen peroxide solution (3.4 g; 0.03 moles; as 30% aqueous solution) was added and the reaction mixture was stirred at 25° C. to dissolve the anhydride. The reaction mixture was transferred to a separating funnel, ether layer was separated and aqueous layer was extracted with ether (3×10 mL). Combined ether extracts are dried over sodium sulfate and this solution of monoperphthalic acid was used.
Quantity
2.22 g
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reactant
Reaction Step One
Quantity
3.4 g
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
[Compound]
Name
anhydride
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Selective oxidation of the sulfide into sulfone in (e) may be performed under known reaction conditions, including using hydrogen peroxide (H2O2) in the presence of any metal oxide catalyst, or using oxone, peroxycarboxylic acid, etc. Preferably, hydrogen peroxide is adsorbed to urea and then reacted with phthalic anhydride to give mono-perphthalic acid that is then reacted in the presence of an acetonitrile solvent.
[Compound]
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sulfide
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0 (± 1) mol
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[Compound]
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metal oxide
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Name
sulfone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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